molecular formula C16H15NO5 B13741568 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester CAS No. 23843-86-9

1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester

Cat. No.: B13741568
CAS No.: 23843-86-9
M. Wt: 301.29 g/mol
InChI Key: SZMFFXCNDCWPND-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is a complex organic compound with the molecular formula C16H15NO5. This compound is known for its unique structure, which includes a benzene ring substituted with carboxylic acid, an aminophenyl group, and a hydroxymethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 1,2-benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with 3-aminophenylmethanol under controlled conditions to introduce the aminophenyl and hydroxymethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and industrial applications, making it a valuable compound in various fields .

Properties

CAS No.

23843-86-9

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

5-[(3-aminophenyl)-hydroxymethyl]-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C16H15NO5/c1-22-16(21)12-6-5-10(8-13(12)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8,14,18H,17H2,1H3,(H,19,20)

InChI Key

SZMFFXCNDCWPND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)O

Related CAS

51962-27-7

Origin of Product

United States

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